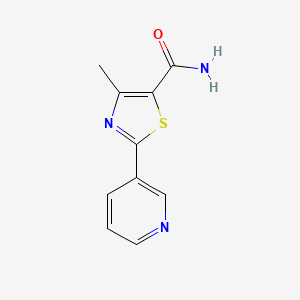

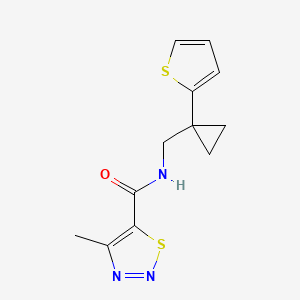

4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide” is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular formula of C10H8N2O2S and a formula weight of 220.3 .

Synthesis Analysis

The synthesis of thiazolyl chalcones, which are similar to the compound , has been achieved by the Claisen–Schmidt reaction of 5-acetyl-4-methyl-2-(3-pyridyl)thiazole with various heterocyclic aldehydes in alkali media . The reaction of chalcones with hydrazine hydrate has resulted in pyrazolines .Molecular Structure Analysis

The molecular structure of “4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide” can be represented by the SMILES notation: OC(=O)c1sc(nc1C)c1cccnc1 . The InChi Code for the compound is InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-3-2-4-11-5-7/h2-5H,1H3,(H,13,14) .Chemical Reactions Analysis

The compound, being a thiazole derivative, is expected to undergo various chemical reactions. Thiazoles are known to participate in [3+3], [4+2], [5+1] cyclization processes or domino reactions .Physical And Chemical Properties Analysis

The compound is a crystalline solid . It has a solubility of 1.5 mg/ml in DMF, 2 mg/ml in DMSO, and 0.5 mg/ml in DMSO:PBS (pH7.2) (1:1) .Applications De Recherche Scientifique

Synthesis and Derivative Formation

Scientific studies have explored various synthesis methods and reactions involving compounds structurally related to "4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide", focusing on creating new chemical entities. For instance, research on thiazole derivatives has led to the development of new synthesis methods that are both efficient and environmentally friendly, suitable for industrial applications (Wang et al., 2014). Additionally, studies have demonstrated the synthesis of novel thiazolopyrimidines and related compounds, showcasing the diversity of chemical structures that can be derived from thiazole carboxamides (Chattopadhyay et al., 2010; Fadda et al., 2013).

Biological Applications

The research into "4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide" and its analogs extends into the biological domain, where its derivatives have been investigated for various biological activities. For instance, some studies have evaluated the fungicidal activity of thiazole carboxamides, highlighting their potential as agricultural chemicals (Li Wei, 2012). Furthermore, derivatives have shown promise as HIV-integrase inhibitors, indicating potential applications in antiviral therapy (Boros et al., 2006). The antimycobacterial activity of substituted isosteres also points to their use in combating tuberculosis (Gezginci et al., 1998).

Orientations Futures

The compound, being a thiazole derivative, holds promise in the development of new pharmaceuticals. Thiazole derivatives have shown potential in a wide range of biological activities, suggesting that “4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide” could be a valuable synthetic intermediate in drug discovery and development .

Propriétés

IUPAC Name |

4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c1-6-8(9(11)14)15-10(13-6)7-3-2-4-12-5-7/h2-5H,1H3,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZYGCWIEWKSLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2658633.png)

![4-chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2658636.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B2658639.png)

![N-(3-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2658640.png)

![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2658648.png)

![2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2658652.png)

![(4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2658653.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2658654.png)